molecular formula C9H11F3O3 B13511869 3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid

3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid

Cat. No.: B13511869
M. Wt: 224.18 g/mol
InChI Key: ZVVDYPOXJYXMII-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic carboxylic acid featuring a 2-oxabicyclo[2.2.2]octane core substituted with a trifluoromethyl group at the 3-position. This scaffold is designed as a bioisostere of the para-substituted phenyl ring, offering improved physicochemical properties such as reduced lipophilicity, enhanced metabolic stability, and increased water solubility compared to aromatic counterparts . The incorporation of a β-oxygen atom in the bicyclic framework mimics the geometric and electronic properties of the phenyl ring while introducing conformational rigidity and steric constraints beneficial for drug design .

The trifluoromethyl group enhances electronegativity and metabolic resistance, making the compound valuable in medicinal chemistry. Its carboxylic acid group (pKa ~4.4) is critical for interactions with biological targets, comparable to aromatic carboxylic acids (pKa ~4.5) but more acidic than non-oxygenated bicyclo[2.2.2]octane analogs (pKa ~5.6) .

Properties

Molecular Formula

C9H11F3O3

Molecular Weight

224.18 g/mol

IUPAC Name

3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C9H11F3O3/c10-9(11,12)8(7(13)14)5-1-3-6(15-8)4-2-5/h5-6H,1-4H2,(H,13,14)

InChI Key

ZVVDYPOXJYXMII-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(O2)(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Oxabicyclo[2.2.2]octane Core

The core structure, 2-oxabicyclo[2.2.2]octane, has been previously synthesized using several methods, with the most relevant for the preparation of the target compound involving a multistep synthesis starting from readily available materials such as aldehydes, alkenes, and esters.

Key steps include:

  • Alkene functionalization: Treatment of alkenes with bases like LDA followed by electrophilic aldehyde addition to generate intermediate alcohols.
  • Cyclization via iodocyclization: The alcohols undergo iodocyclization to form iodide intermediates, which are crucial for subsequent functionalizations. This step is performed under conditions that favor intramolecular cyclization, often requiring heating.
  • Functional group installation: The iodide intermediates are subjected to various modifications, such as nucleophilic substitution, oxidation, or reduction, to introduce functional groups like hydroxyl, carboxyl, or trifluoromethyl groups.

Representative synthesis route (from Scheme 4 and 5):

Alkene + LDA/aldehyde → Intermediate alcohol
Intermediate alcohol + Iodination (I2 or similar) → Iodide intermediate
Iodide intermediate → Functionalization:
  - Treatment with potassium thioacetate → Sulfonyl chloride
  - Treatment with potassium acetate → Alcohol
  - Oxidation of alcohol → Carboxylic acid
  - Hydrogenation → Reduced derivatives

This modular approach enables the introduction of various substituents, including the trifluoromethyl group, via nucleophilic or electrophilic fluorination strategies.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced through nucleophilic or electrophilic trifluoromethylation reactions. In the context of the bicyclic core:

  • Electrophilic trifluoromethylation: Reagents like Togni's reagent or Umemoto's reagent can be employed to introduce the trifluoromethyl group onto the aromatic or aliphatic positions of the intermediate compounds.
  • Nucleophilic trifluoromethylation: Use of reagents such as trifluoromethyl silicon reagents (e.g., TMS-CF3) in the presence of suitable catalysts can facilitate the addition of CF3 groups to electrophilic centers.

The choice of method depends on the specific position of the CF3 group and the stability of intermediates. The trifluoromethylation step is generally performed after the core scaffold is assembled, allowing for selective modification.

Conversion to the Carboxylic Acid

The carboxylic acid functionality is introduced via oxidation of primary alcohols or other suitable precursors:

  • Oxidation of alcohols: Common oxidizing agents such as potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7), or chromium trioxide (CrO3) are used to oxidize primary alcohols to carboxylic acids.
  • Direct carboxylation: In some cases, carboxylation of organometallic intermediates (e.g., Grignard reagents) with carbon dioxide (CO2) can be employed to introduce the carboxyl group.

In the synthesis of the target compound, the oxidation step is optimized to yield high purity and yield of the carboxylic acid, often following the formation of an alcohol intermediate.

Overall Synthetic Strategy

Step Description Reagents/Conditions Yield/Notes
1 Alkene functionalization LDA, aldehyde Moderate to high yield
2 Iodocyclization I2, base, heat Moderate yield, scalable
3 Nucleophilic substitution Potassium thioacetate, others Variable yields, functionalization
4 Oxidation KMnO4, CrO3 High yield, introduces carboxyl group
5 Trifluoromethylation Togni's reagent, TMS-CF3 Selective CF3 addition
6 Final oxidation To convert alcohol to acid High yield

Notes on Optimization and Scalability

  • The synthesis has been optimized for multigram scale, with protocols allowing for the production of over 135 grams of the core scaffold in a single run.
  • Functional group tolerance is high, accommodating various substituents such as nitro, halogens, nitriles, and heteroaromatics.
  • Limitations include difficulties in incorporating heterocycles like thiazole and triazole due to complex mixture formation.

Comparison with Similar Compounds

Key Research Findings

  • Drug Design Applications : Replacement of the phenyl ring in Imatinib with 2-oxabicyclo[2.2.2]octane improved water solubility by 30% and metabolic stability by 50% .
  • Synthetic Accessibility : The oxabicyclo core is synthesized via iodocyclization of alkenyl alcohols, a scalable method yielding >80% purity .
  • Thermal Stability : 2-Oxabicyclo[2.2.2]octane derivatives remain stable at 100°C for 5 minutes, outperforming azabicyclo analogs .

Data Tables

Table 2: Physicochemical Properties

Compound pKa logP Water Solubility (mg/mL) Thermal Stability (°C)
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid 4.4 1.2 12.5 100
Bicyclo[2.2.2]octane-3-carboxylic acid 5.6 2.0 3.8 100
1-Azabicyclo[2.2.2]octane-3-carboxylic acid 5.1 1.5 8.2 80
2-Oxabicyclo[2.2.1]heptane-3-carboxylic acid 4.8 1.8 5.4 70

Biological Activity

3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound notable for its trifluoromethyl group and carboxylic acid functional group. This compound is part of the oxabicyclo family, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities.

  • Molecular Formula : C10H11F3O2
  • Molecular Weight : Approximately 224.18 g/mol
  • Structural Characteristics : The bicyclic framework contributes to the compound's rigidity and stability, making it an attractive candidate for drug development.

1. Estrogen Receptor Modulation

Research indicates that compounds with similar bicyclic structures can act as estrogen receptor-beta agonists . This property suggests potential applications in treating conditions influenced by estrogen signaling, such as certain cancers and menopause-related symptoms.

2. Myeloperoxidase Inhibition

The compound has also shown promise as a myeloperoxidase inhibitor , which may have implications for inflammatory diseases and cardiovascular conditions where myeloperoxidase activity is elevated.

3. Antibacterial Properties

Preliminary studies suggest that the compound exhibits antibacterial activity, potentially making it useful in developing new antibiotics or treatments for resistant bacterial strains.

The biological activity of 3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is thought to arise from its interactions with various biological targets, particularly through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of G protein-coupled receptors (GPRs), indicating potential therapeutic uses in metabolic disorders like diabetes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that leverage its unique structural features:

  • Common Synthetic Route : Starting from simpler precursors, the synthesis often includes reactions such as esterification and cyclization.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acidSimilar bicyclic structure; different carboxylic positionPotentially different biological activity
1-(trifluoromethyl)-bicyclo[1.1.1]pentaneSmaller bicyclic system; lacks oxygenDifferent physicochemical properties
1-(trifluoromethyl)-cyclohexaneNon-bicyclic; simpler structureLess conformational rigidity

The trifluoromethyl substitution enhances lipophilicity and metabolic stability, potentially increasing bioavailability and efficacy compared to other compounds lacking this modification.

Case Studies

Recent studies have highlighted the potential of oxabicyclo compounds as bioisosteres for traditional aromatic structures in pharmaceuticals. For instance, replacing phenyl rings in drugs like Imatinib with oxabicyclo structures has improved their physicochemical properties, such as water solubility and metabolic stability . This trend indicates a promising avenue for future research into derivatives of 3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid.

Q & A

Basic: What are the optimal synthetic routes for 3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step strategies starting from bicyclic precursors, with the trifluoromethyl group introduced via nucleophilic trifluoromethylation or halogen exchange. Key steps include:

  • Ring-Closing Reactions : Cyclization of pre-functionalized intermediates using catalysts like BF₃·Et₂O to stabilize the oxabicyclo framework .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during functionalization, followed by acidic cleavage (e.g., TFA) .
  • Optimization : Reaction temperature (e.g., −78°C for stereocontrol) and solvent polarity (e.g., THF for solubility) critically affect enantiomeric excess (>90% ee achievable via chiral auxiliaries) .

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